molecular formula C8H5IO2 B1601419 7-iodoisobenzofuran-1(3H)-one CAS No. 105694-46-0

7-iodoisobenzofuran-1(3H)-one

Cat. No. B1601419
M. Wt: 260.03 g/mol
InChI Key: HCQIZIWFLKWDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodoisobenzofuran-1(3H)-one (7-I-IBF) is a heterocyclic compound that belongs to the class of isobenzofurans. It is a polycyclic aromatic hydrocarbon (PAH) and a halogenated aromatic compound. It is a colorless solid with a molecular weight of 218.15 g/mol and a melting point of 86-88°C. 7-I-IBF is a versatile compound that can be used for a variety of applications, including synthetic chemistry, analytical chemistry, pharmacological studies, and biology.

Scientific Research Applications

Crystal Structure and Theoretical Study

Isobenzofuran-1(3H)-ones, or phthalides, feature in research due to their resonance-assisted hydrogen bonds (RAHBs), significant in the crystal packing of molecules. Their electronic structure and π-delocalization are critical for understanding energy stabilization in these compounds. Such insights are vital for the design and synthesis of materials with specific electronic properties (Franca et al., 2016).

Photochemistry Applications

The photochemical behavior of isobenzofuran-1(3H)-one derivatives underlines their potential in synthetic organic chemistry. These compounds can undergo transformations leading to various products, indicating the utility of isobenzofuran-1(3H)-one derivatives in synthesizing complex organic compounds (Plíštil et al., 2006).

Molecular Structure, Antioxidant Activity, and DNA Binding

A novel derivative of isobenzofuran-1(3H)-one was analyzed for its structure, antioxidant activity, DNA binding, and molecular docking studies. This demonstrates the compound's potential in biomedical applications, particularly in understanding how such molecules interact with biological targets (Yılmaz et al., 2020).

Synthesis and Applications in Drug Development

Isocyanophthalides, closely related to isobenzofuran-1(3H)-ones, have been synthesized and studied for their potential in drug development. Their rearrangement and annulation processes provide a pathway for creating bioactive compounds that could serve as pharmaceutical agents (Mal et al., 2015).

Domino [Pd]-Catalysis in Synthesis

An efficient domino [Pd]-catalysis method for synthesizing isobenzofuran-1(3H)-ones showcases the broad substrate scope and potential applications in organic synthesis, including the production of pharmaceuticals (Mahendar & Satyanarayana, 2016).

properties

IUPAC Name

7-iodo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQIZIWFLKWDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547581
Record name 7-Iodo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-iodoisobenzofuran-1(3H)-one

CAS RN

105694-46-0
Record name 7-Iodo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-iodoisobenzofuran-1(3H)-one
Reactant of Route 2
7-iodoisobenzofuran-1(3H)-one
Reactant of Route 3
7-iodoisobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
7-iodoisobenzofuran-1(3H)-one
Reactant of Route 5
7-iodoisobenzofuran-1(3H)-one
Reactant of Route 6
Reactant of Route 6
7-iodoisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.